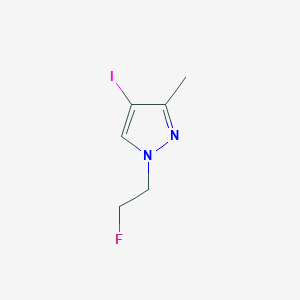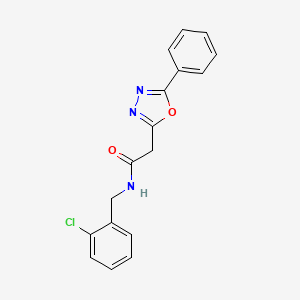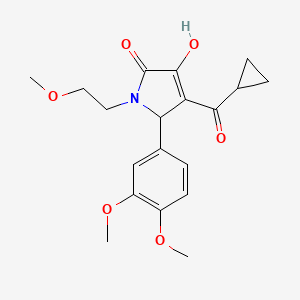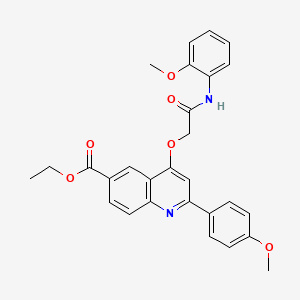
Ethyl 2-(4-methoxyphenyl)-4-(2-((2-methoxyphenyl)amino)-2-oxoethoxy)quinoline-6-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a quinoline derivative, which is a class of heterocyclic aromatic organic compounds. Quinolines are known for their diverse range of biological activities and applications in medicinal chemistry. The specific compound mentioned includes functional groups such as ester, ether, and amide, which may contribute to its reactivity and potential biological activity.
Synthesis Analysis
The synthesis of quinoline derivatives can be complex, involving multiple steps and various reagents. For example, the synthesis of 2,4-unsubstituted quinoline-3-carboxylic acid ethyl esters is achieved through a domino process starting from arylmethyl azides. This process includes the formation of an N-aryl iminium ion, addition with ethyl 3-ethoxyacrylate, intramolecular electrophilic aromatic substitution, elimination, and oxidation to yield the quinoline products . Although the specific synthesis of the compound is not detailed in the provided papers, similar methodologies could potentially be applied or adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by the presence of a quinoline core, which is a fused ring system combining benzene and pyridine rings. The presence of substituents like methoxy and carboxylate groups can influence the electronic distribution and steric hindrance within the molecule, affecting its chemical behavior and interaction with biological targets .
Chemical Reactions Analysis
Quinoline derivatives can participate in various chemical reactions. For instance, the cyclization reactions are common in the synthesis of quinoline compounds, as seen in the formation of fluorescent ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates . Additionally, the presence of functional groups such as bromomethyl and hydroxy groups in quinoline derivatives can lead to further chemical transformations, including radical bromination and Williamson ether synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. The introduction of electron-donating or electron-withdrawing groups can affect the compound's acidity, basicity, solubility, and stability. For example, the presence of fluorine atoms in quinoline derivatives can enhance their antibacterial activity due to the increased lipophilicity, which facilitates penetration through bacterial cell membranes . The methoxy and carboxylate groups in the compound of interest are likely to contribute to its solubility in organic solvents and could potentially affect its biological activity.
科学的研究の応用
Synthesis and Pharmacological Properties
Ethyl 2-(4-methoxyphenyl)-4-(2-((2-methoxyphenyl)amino)-2-oxoethoxy)quinoline-6-carboxylate and related compounds have been a subject of interest in the field of pharmacology due to their potential disease-modifying antirheumatic drug (DMARD) properties. Studies have focused on the synthesis of metabolites to confirm structures and investigate pharmacological characteristics. Notably, certain metabolites have demonstrated anti-inflammatory effects, albeit with slightly lower potency compared to parent compounds in models like adjuvant arthritic rats (Baba, Makino, Ohta, & Sohda, 1998).
Antimicrobial and Antioxidant Activities
The exploration of novel quinoline derivatives has also extended to antimicrobial and antioxidant applications. Synthesized compounds have been screened for in vitro antimicrobial efficacy, revealing significant activity against gram-negative microorganisms and Staphylococcus aureus. Some derivatives demonstrated comparable activity to N-ethyl derivatives, with improved serum levels and urinary recovery rates in animal models, indicating a promising avenue for developing new antimicrobial agents with potential reduced side effects (Agui, Mitani, Izawa, Komatsu, & Nakagome, 1977).
Fluorescence Detection and Optical Properties
Quinoline derivatives have also found application in fluorescence detection and optical characterization. Specific methoxy-substituted tetrakisquinoline analogs of EGTA and BAPTA have been developed for the fluorescence detection of metal ions like Cd^2+. These compounds exhibit enhanced fluorescence intensity in the presence of Cd^2+, enabling their use as specific probes for this metal ion. The structural and optical properties of quinoline derivatives in thin films have also been studied, providing insights into their potential use in photodiode applications and other optoelectronic devices (Mikata, Kaneda, Konno, Matsumoto, Sato, Kawamura, & Iwatsuki, 2019).
特性
IUPAC Name |
ethyl 4-[2-(2-methoxyanilino)-2-oxoethoxy]-2-(4-methoxyphenyl)quinoline-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N2O6/c1-4-35-28(32)19-11-14-22-21(15-19)26(16-24(29-22)18-9-12-20(33-2)13-10-18)36-17-27(31)30-23-7-5-6-8-25(23)34-3/h5-16H,4,17H2,1-3H3,(H,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDYKXRXSZKARES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(C=C2OCC(=O)NC3=CC=CC=C3OC)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(4-methoxyphenyl)-4-(2-((2-methoxyphenyl)amino)-2-oxoethoxy)quinoline-6-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(Benzimidazol-1-yl)propyl]but-2-ynamide](/img/structure/B2540712.png)
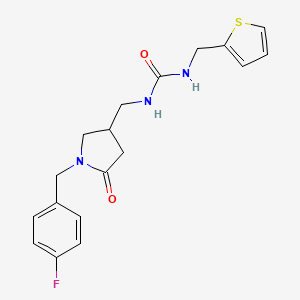
![N-(4-methoxyphenyl)-2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2540714.png)
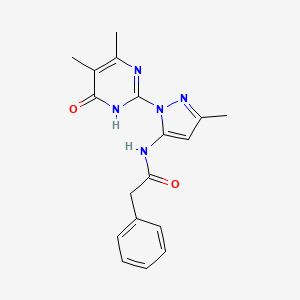
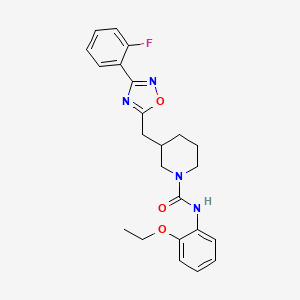
![Ethyl 4-{[4-(phenylamino)pteridin-2-yl]amino}benzoate](/img/structure/B2540718.png)
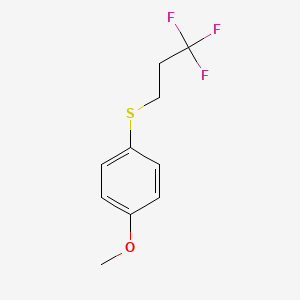
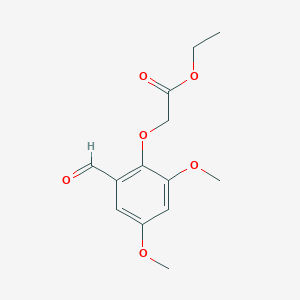
![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide](/img/structure/B2540724.png)
![N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2540726.png)
